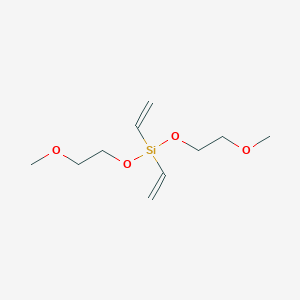![molecular formula C21H21IN2S B106999 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide CAS No. 16025-99-3](/img/structure/B106999.png)
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide, also known as EIQ, is a synthetic organic compound that has gained attention in scientific research for its potential use as a fluorescent probe and as a therapeutic agent. EIQ is a quinolinium derivative that contains a benzothiazole moiety, which imparts fluorescence properties to the compound.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide is not fully understood, but it is believed to involve the interaction of the benzothiazole moiety with the DNA or RNA molecule. This interaction may result in changes in the conformation of the nucleic acid, leading to altered gene expression or inhibition of DNA replication. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide may also generate ROS upon excitation with light, which can cause oxidative damage to cellular components and ultimately lead to cell death.
Efectos Bioquímicos Y Fisiológicos
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide in lab experiments is its high selectivity for nucleic acids, which allows for specific detection and analysis of DNA and RNA. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide is also highly fluorescent, making it a sensitive probe for detecting biomolecules. However, one limitation of using 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide is its sensitivity to pH and solvent polarity, which can affect its fluorescence properties. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide also requires excitation with light, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide. One area of interest is the development of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide-based therapeutics for the treatment of cancer and other diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide and its potential use as a fluorescent probe for detecting biomolecules. Finally, the development of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide derivatives with improved properties, such as increased fluorescence intensity and stability, may lead to new applications in biological imaging and sensing.
Métodos De Síntesis
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide can be synthesized through a multi-step process that involves the reaction of 2-ethoxyquinoline with 3-ethylbenzothiazolium iodide in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method of 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been extensively studied for its potential use as a fluorescent probe for the detection of various biomolecules and as a therapeutic agent for the treatment of cancer and other diseases. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function. 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has also been used to detect reactive oxygen species (ROS) and metal ions in biological systems. In addition, 1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide has been investigated for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer to produce reactive oxygen species that can kill cancer cells.
Propiedades
Número CAS |
16025-99-3 |
|---|---|
Nombre del producto |
1-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide |
Fórmula molecular |
C21H21IN2S |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
(2Z)-3-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C21H21N2S.HI/c1-3-22-17(14-13-16-9-5-6-10-18(16)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
UUIVFFWYLLXVKC-UHFFFAOYSA-M |
SMILES isomérico |
CCN\1C2=CC=CC=C2S/C1=C\C3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
SMILES |
CCN1C2=CC=CC=C2SC1=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Otros números CAS |
16025-99-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















